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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview and detailed protocols for
conducting cell-based assays to evaluate inhibitors of the human urate transporter 1 (URATL1).
URAT1, encoded by the SLC22A12 gene, is a key protein in the renal reabsorption of uric acid
and a primary target for the development of drugs to treat hyperuricemia and gout.[1][2]

Uricosuric agents that inhibit URAT1 block the reabsorption of uric acid in the kidneys, leading
to its increased excretion in urine and a subsequent reduction of serum uric acid levels.[1] This
document outlines two common methodologies for assessing the potency and efficacy of
URATL1 inhibitors in a cellular context: a non-isotopic uric acid uptake assay and a more
sensitive liquid chromatography-mass spectrometry (LC-MS/MS)-based method.

Data Presentation: Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for
several known URATL inhibitors, providing a benchmark for comparison of novel compounds.
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Compound Cell Line Assay Method  IC50 (pM) Reference

Dotinurad HEK293 Uric Acid Uptake  0.0372 [3]
Non-isotopic Uric

Benzbromarone URAT1-HEK293 ) 0.44 [4]
Acid Uptake
6-CFL

Benzbromarone HEK293T Fluorescent 4.96 [5]
Substrate

Lesinurad HEK293 Uric Acid Uptake ~ 0.190 [3]

] [14C]-Uric Acid

Lesinurad URAT1-HEK293 3.5 [6]
Uptake
6-CFL

Lesinurad HEK293T Fluorescent 75.36 [5]
Substrate

Probenecid HEK293 Uric Acid Uptake  30.0 [3]
6-CFL

Probenecid HEK293T Fluorescent 1643.33 [5]
Substrate
Non-isotopic Uric

SHR4640 URAT1-HEK?293 ) 0.13 [4]
Acid Uptake
Non-isotopic Uric

CC18002 URAT1-HEK?293 1.69 [2][4]

Acid Uptake

URAT1 Protein Interaction and Localization

URAT1's function is not solely dependent on its transporter activity but also on its correct

localization and stabilization at the apical membrane of renal proximal tubule cells. This is

mediated by scaffolding proteins containing PDZ domains. The primary interacting partner for
human URAT1 is PDZ domain-containing protein 1 (PDZK1, also known as NHERF3).[7][8][9]
[10] The interaction between the C-terminal PDZ motif of URAT1 and the PDZ1 and PDZ4
domains of PDZK1 is crucial for enhancing urate transport activity by increasing the surface
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expression of URAT1.[7][9][10][11] While the related protein NHERF1 has been suggested to
interact with murine Uratl, its interaction with human URAT1 is significantly weaker.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for URAT1 Inhibitor
Cell-Based Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12381598#urat1-inhibitor-10-cell-based-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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